molecular formula C6H7NO B1373184 4-Cyclopropyl-1,3-oxazole CAS No. 2059994-75-9

4-Cyclopropyl-1,3-oxazole

Cat. No.: B1373184
CAS No.: 2059994-75-9
M. Wt: 109.13 g/mol
InChI Key: IXOJKLGEJFHVBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Oxazole (B20620) Ring System in Contemporary Chemical Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in modern chemical research. numberanalytics.comtandfonline.com Its aromatic nature and ability to participate in various chemical reactions make it a versatile scaffold in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comresearchgate.net Oxazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. tandfonline.comresearchgate.netigi-global.com This has led to their investigation for developing new therapeutic agents. tandfonline.comtandfonline.com

The oxazole nucleus can engage with biological targets like enzymes and receptors through diverse non-covalent interactions, which is attributed to the presence of both nitrogen and oxygen atoms. tandfonline.comtandfonline.com This versatile binding capability has cemented the oxazole scaffold as a "functional lead molecule" in drug discovery. tandfonline.comtandfonline.com Furthermore, the oxazole ring is a component of several natural products, further highlighting its biological relevance. derpharmachemica.com In materials science, oxazole-based polymers have been explored for their potential in optoelectronics. numberanalytics.com

Unique Contributions of Cyclopropyl (B3062369) Moieties in Heterocyclic Scaffolds

The cyclopropyl group, the smallest of the cycloalkanes, imparts a unique set of properties when incorporated into heterocyclic structures. rsc.orgunl.pt Due to significant ring strain, the cyclopropyl ring possesses unusual bonding characteristics, often described as having partial double-bond character. stackexchange.com This feature allows it to engage in conjugation with adjacent π-systems, influencing the electronic properties of the molecule. unl.ptstackexchange.com

In medicinal chemistry, the introduction of a cyclopropyl group can lead to several advantageous modifications of a molecule's properties. unl.pt These include:

Conformational Rigidity: The cyclopropyl group can lock a molecule into a specific, bioactive conformation, which can enhance its binding affinity to a biological target. unl.pt

Metabolic Stability: It can improve a compound's resistance to metabolic degradation, leading to a better pharmacokinetic profile. unl.pt

Lipophilicity and Bioavailability: The cyclopropyl moiety can modulate a molecule's lipophilicity, which is a critical factor in its absorption and distribution within the body. unl.ptacs.org

Receptor Subtype Selectivity: The unique steric and electronic nature of the cyclopropyl group can contribute to more selective interactions with specific receptor subtypes. acs.org

The cyclopropyl group is considered a "privileged motif" in the design of natural products, agrochemicals, and pharmaceuticals. researchgate.net Its ability to act as a donor in donor-acceptor cyclopropanes further expands its utility in synthetic chemistry for creating complex molecular architectures. acs.org

Research Context and Scope of 4-Cyclopropyl-1,3-oxazole

The specific compound, this compound, combines the versatile oxazole core with the unique properties of the cyclopropyl group. Research into this and structurally related molecules is often situated within the quest for novel bioactive compounds. For instance, the synthesis of 1,3-oxazole sulfonamides incorporating a cyclopropyl ring has been explored for their potential as anticancer agents, specifically as tubulin polymerization inhibitors. acs.org

The synthesis of such compounds often involves multi-step sequences. A general approach might include the formation of a key intermediate, such as an α-bromoketone, followed by a series of reactions to construct the oxazole ring and attach the cyclopropyl group. acs.org For example, a synthetic route could start from acetophenone (B1666503), proceed through bromination, reaction with cyclopropylcarbonyl chloride to form an amide, and subsequent cyclization to yield the this compound core. acs.org

The table below provides basic chemical information for this compound.

PropertyValue
Molecular Formula C₆H₇NO
InChI InChI=1S/C6H7NO/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2
InChIKey IXOJKLGEJFHVBI-UHFFFAOYSA-N
SMILES C1CC1C2=COC=N2

Table 1: Chemical identifiers for this compound. uni.lu

The exploration of this compound and its derivatives is an active area of research, driven by the potential to create novel molecules with fine-tuned chemical and biological properties for a range of applications, particularly in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOJKLGEJFHVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059994-75-9
Record name 4-cyclopropyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Cyclopropyl 1,3 Oxazole and Its Derivatives

Direct Cyclization Approaches

Direct cyclization methods are fundamental to the construction of the 4-cyclopropyl-1,3-oxazole core. These approaches typically involve the formation of the oxazole (B20620) ring from open-chain precursors already bearing the requisite cyclopropyl (B3062369) moiety.

Condensation Reactions of Cyclopropyl-Bearing Precursors

A prominent method for the synthesis of 4-cyclopropyl-1,3-oxazoles involves the cyclodehydration of α-acylamino ketones, a classic approach known as the Robinson-Gabriel synthesis. wikipedia.org In a specific application of this methodology, a synthetic route to 1,3-oxazole sulfonamides featuring a cyclopropyl ring has been described. The synthesis commences with the bromination of an appropriate acetophenone (B1666503) to yield an α-bromoketone. This intermediate is then converted to a primary amine salt via the Delépine reaction. Subsequent reaction of the amine salt with cyclopropylcarbonyl chloride affords the key N-(2-oxo-2-phenylethyl)cyclopropanecarboxamide intermediate. The final cyclization to the this compound ring is achieved by treatment with a dehydrating agent such as phosphoryl chloride. nih.gov This multi-step sequence provides a reliable method for accessing the target scaffold from readily available starting materials. nih.gov

StepReactantsReagentsProduct
1AcetophenoneBromineα-Bromoketone
2α-BromoketoneHexamethylenetetramine, then HCl/EtOHPrimary amine salt
3Primary amine saltCyclopropylcarbonyl chlorideN-(2-oxo-2-phenylethyl)cyclopropanecarboxamide
4N-(2-oxo-2-phenylethyl)cyclopropanecarboxamidePhosphoryl chlorideThis compound derivative

Intramolecular Oxidative Cyclization Strategies

Intramolecular oxidative cyclization represents an alternative strategy for the formation of the oxazole ring. While specific examples for the direct synthesis of this compound using this method are not extensively documented in the reviewed literature, the general approach involves the cyclization of precursors like enamides. Phenyliodine diacetate (PIDA) is a reagent known to mediate such intramolecular cyclizations of enamides to yield functionalized oxazoles. organic-chemistry.org This heavy-metal-free oxidative carbon-oxygen bond formation offers a valuable alternative to traditional condensation reactions. organic-chemistry.org The application of this strategy to a substrate bearing a cyclopropyl group at the appropriate position on an enamide precursor could foreseeably lead to the formation of a this compound.

Functionalization of Pre-formed Oxazole Rings

Once the this compound core is established, further diversification can be achieved by introducing or modifying substituents on the heterocyclic ring.

Bromination and Subsequent Cross-Coupling Reactions

Carboxylic Acid Functionalization

The introduction of a carboxylic acid group onto the this compound scaffold opens up numerous avenues for further derivatization, such as amide bond formation. The synthesis of this compound-5-carboxylic acid has been reported, indicating that this functionalized derivative is an accessible synthetic target. While the specific synthetic route to this compound is not detailed in the provided context, the existence of its ethyl ester, ethyl 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate, suggests that the carboxylic acid can be accessed through the hydrolysis of the corresponding ester. The synthesis of such esters can be achieved through cyclization reactions of precursors that already contain the ester functionality.

Multi-Component and One-Pot Synthesis Techniques

Multi-component and one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without the isolation of intermediates.

While specific multi-component reactions leading directly to this compound are not explicitly detailed in the available literature, the Ugi and Robinson-Gabriel reactions have been combined in a tandem sequence to produce highly substituted oxazoles. nih.gov This approach involves an initial Ugi four-component reaction to generate an α-acylamino amide intermediate, which is then subjected to acid-mediated cyclodehydration to form the oxazole ring. nih.gov The incorporation of a cyclopropyl-containing starting material, such as cyclopropanecarboxaldehyde, in such a sequence could potentially provide a direct route to this compound derivatives. One-pot syntheses of oxazoles are also well-established, often involving tandem reactions such as amidation-coupling-cycloisomerization sequences. researchgate.netresearchgate.net The adaptation of these methods to include cyclopropyl-bearing precursors is a plausible strategy for the efficient construction of the this compound scaffold.

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems is crucial for the selective and high-yielding synthesis of substituted oxazoles. While a broad range of catalytic methods exists for the general synthesis of oxazole derivatives, specific systems have been identified for the introduction of a cyclopropyl moiety at the C4 position.

One of the most direct and effective methods for the synthesis of cyclopropyl-substituted heterocycles, including this compound, involves a palladium-catalyzed direct C-H cyclopropylation. nih.gov This approach is advantageous as it avoids the need for pre-functionalized starting materials, thus offering a more atom-economical route.

Palladium-Catalyzed Direct C-H Cyclopropylation

Research has demonstrated that various 1,3-azoles can be directly cyclopropylated using a simple palladium catalyst. nih.gov This transformation is believed to proceed through a concerted oxidative addition of a cyclopropyl halide to a palladium(0) species, which then facilitates the coupling with the heterocycle's C-H bond. A key aspect of this catalytic system is the retention of the relative configuration of the cyclopropane (B1198618) ring in the final product. nih.gov

The general catalytic cycle is proposed to involve:

Oxidative addition of a cyclopropyl halide to the Pd(0) catalyst.

Coordination of the oxazole to the resulting Pd(II) complex.

C-H activation at a specific position on the oxazole ring.

Reductive elimination to form the C-C bond between the cyclopropyl group and the oxazole, regenerating the Pd(0) catalyst.

The regioselectivity of this reaction, i.e., whether the cyclopropylation occurs at the C2, C4, or C5 position of the oxazole ring, is influenced by several factors including the electronic properties of the oxazole substrate and the specific ligands used in the palladium catalyst. While the direct cyclopropylation of the parent 1,3-oxazole has been reported, the precise conditions favoring substitution at the C4 position to form this compound would require careful optimization of the catalytic system.

Below is a table summarizing a representative catalytic system for the direct cyclopropylation of heterocycles, which is applicable to the synthesis of this compound.

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂P(c-Hex)₃K₂CO₃Toluene120

This table represents a general catalytic system for the direct cyclopropylation of heterocycles. Specific conditions for achieving high regioselectivity for the 4-position of 1,3-oxazole may vary.

Further research into tailoring the ligand environment of the palladium catalyst and exploring other transition metals could lead to even more efficient and regioselective methods for the synthesis of this compound and its derivatives.

Chemical Reactivity and Mechanistic Studies of 4 Cyclopropyl 1,3 Oxazole Analogues

Electrophilic Substitution Patterns on the Oxazole (B20620) Ring

Electrophilic substitution on the oxazole ring is generally a challenging transformation due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of electron-donating substituents can facilitate such reactions. The general order of reactivity for electrophilic substitution on the oxazole ring is C4 > C5 > C2.

For 4-cyclopropyl-1,3-oxazole analogues, the cyclopropyl (B3062369) group at the C4 position is expected to act as an electron-donating group, thereby activating the oxazole ring for electrophilic substitution. This activation is primarily directed to the C5 and C2 positions.

Bromination: The bromination of oxazoles typically occurs at the most electron-rich position. For a 4-substituted oxazole, the C5 position is generally favored. In the case of this compound, the electron-donating nature of the cyclopropyl group would further enhance the electron density at C5, making it the primary site for bromination.

Nitration: Nitration of oxazoles is often difficult and can lead to ring cleavage under harsh acidic conditions. However, with an activating group like cyclopropyl, nitration, if successful, would be expected to occur at the C5 position. The specific conditions would need to be carefully controlled to avoid degradation of the starting material.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which introduces a formyl group onto an aromatic ring, is a known electrophilic substitution for electron-rich heterocycles. For this compound, this reaction would likely proceed at the C5 position, yielding this compound-5-carbaldehyde.

Friedel-Crafts Acylation: Friedel-Crafts acylation on the oxazole ring is not commonly observed due to the deactivating effect of the nitrogen atom and the potential for the Lewis acid catalyst to coordinate with it. The presence of the activating cyclopropyl group might not be sufficient to overcome this inherent lack of reactivity.

Electrophilic ReagentExpected Major ProductPredicted Regioselectivity
Br₂5-Bromo-4-cyclopropyl-1,3-oxazoleC5
HNO₃/H₂SO₄4-Cyclopropyl-5-nitro-1,3-oxazoleC5
POCl₃, DMFThis compound-5-carbaldehydeC5

Nucleophilic Substitution Reactions and Regioselectivity

Nucleophilic substitution reactions on the oxazole ring are generally infrequent and typically require the presence of a good leaving group. The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is the C2 position. Nucleophilic attack at other positions often leads to ring-opening rather than substitution.

In the context of this compound analogues, direct nucleophilic substitution is unlikely unless a suitable leaving group is present at the C2 or C5 position.

Lithiation: Deprotonation of the oxazole ring via lithiation is a common strategy to introduce substituents. The acidity of the ring protons follows the order C2 > C5 > C4. Therefore, in this compound, the proton at the C2 position would be the most acidic and would be preferentially removed by a strong base like n-butyllithium. The resulting 2-lithio-4-cyclopropyl-1,3-oxazole can then react with various electrophiles to introduce a range of functional groups at the C2 position.

ReagentIntermediateSubsequent Reaction with Electrophile (E+)Product
n-BuLi2-Lithio-4-cyclopropyl-1,3-oxazoleE+2-Substituted-4-cyclopropyl-1,3-oxazole

Cycloaddition Reactions Involving the Oxazole Nucleus

Oxazoles can participate in cycloaddition reactions, most notably as the diene component in Diels-Alder reactions. The participation of the oxazole ring in a [4+2] cycloaddition with a dienophile leads to the formation of a bicyclic intermediate which can then undergo further transformations, often resulting in the formation of a pyridine (B92270) or furan (B31954) derivative.

The reactivity of the oxazole as a diene is influenced by its substituents. Electron-donating groups on the oxazole ring generally increase its reactivity in normal electron-demand Diels-Alder reactions. The cyclopropyl group at the C4 position of this compound, being electron-donating, is expected to enhance the rate of cycloaddition reactions.

The reaction of this compound with a dienophile, such as maleic anhydride (B1165640) or dimethyl acetylenedicarboxylate (B1228247) (DMAD), would proceed through a [4+2] cycloaddition across the C2 and C5 positions of the oxazole ring. The initial adduct would then likely lose a molecule (e.g., water or a nitrile) to form a substituted pyridine or furan.

DienophileIntermediateFinal Product Type
Alkene (e.g., maleimide)Bicyclic adductPyridine derivative
Alkyne (e.g., DMAD)Bicyclic adductFuran derivative

Influence of the Cyclopropyl Group on Oxazole Reactivity

The cyclopropyl group at the C4 position exerts a significant influence on the reactivity of the oxazole ring through a combination of electronic and steric effects.

Electronic Effects: The cyclopropyl group is known to be electron-donating through its "bent" sigma bonds, which can conjugate with adjacent π-systems. This electron-donating character increases the electron density of the oxazole ring, particularly at the C5 position, thereby activating it towards electrophilic attack and enhancing its reactivity as a diene in Diels-Alder reactions.

Steric Effects: The cyclopropyl group also introduces steric bulk at the C4 position. This steric hindrance can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions. For example, in reactions where both C2 and C5 are potential sites of attack, the steric presence of the C4-cyclopropyl group might favor reaction at the more accessible C2 position, depending on the nature of the attacking species.

Rearrangement Pathways and Ring Transformations

Substituted oxazoles can undergo various rearrangement and ring transformation reactions, often under thermal or photochemical conditions.

Cornforth Rearrangement: The Cornforth rearrangement is a well-known thermal rearrangement of 4-acyloxazoles. While this compound itself does not fit the substrate requirements for a classical Cornforth rearrangement, a 4-cyclopropyl-5-acyloxazole analogue could potentially undergo a similar thermal rearrangement process.

Ring Opening and Transformation: Nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring opening to form an isonitrile intermediate. This intermediate can then potentially cyclize in a different manner to form a new heterocyclic ring system. For instance, reaction with certain nucleophiles could lead to the transformation of the oxazole ring into an imidazole (B134444) or other five-membered heterocycles. The presence of the cyclopropyl group could influence the stability of the ring-opened intermediate and the subsequent cyclization pathways.

Reaction TypePotential SubstrateExpected Outcome
Photochemical RearrangementThis compoundIsomerization to an isoxazole (B147169) or other heterocyclic systems
Nucleophile-induced Ring Transformation2-Halo-4-cyclopropyl-1,3-oxazoleRing-opened intermediate followed by recyclization to other heterocycles

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Cyclopropyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-cyclopropyl-1,3-oxazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to confirm its proposed structure.

While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known values for oxazole (B20620) and cyclopropyl (B3062369) moieties. The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the cyclopropyl group. The proton at the C2 position of the oxazole ring would likely appear as a singlet in the aromatic region, while the proton at the C5 position would also be a singlet, slightly upfield. The cyclopropyl group would exhibit more complex signals, with a methine proton (CH) appearing as a multiplet and the two sets of methylene (B1212753) protons (CH₂) showing diastereotopic splitting patterns, also as multiplets.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbons of the oxazole ring are expected to resonate in the aromatic region, while the cyclopropyl carbons would appear in the aliphatic region. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively assign these signals and confirm the connectivity between the cyclopropyl substituent and the oxazole core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Oxazole C2-H ~8.0 - 8.5 (singlet) ~150 - 155
Oxazole C5-H ~7.0 - 7.5 (singlet) ~120 - 125
Oxazole C4 - ~140 - 145
Cyclopropyl C1'-H ~1.5 - 2.0 (multiplet) ~10 - 15

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₆H₇NO, the calculated monoisotopic mass is 109.052765 Da uni.lu. HRMS analysis, typically using techniques like electrospray ionization (ESI) or electron ionization (EI), would aim to detect the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). An experimentally measured mass that matches the theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's molecular formula.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of this compound from a reaction mixture and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

In HPLC, the compound would be separated on a stationary phase (e.g., a C18 column) using a suitable mobile phase. A pure sample of this compound would ideally appear as a single, sharp peak in the chromatogram when monitored by a UV detector. Similarly, GC, which separates compounds based on their volatility and interaction with a stationary phase, would show a single peak for a pure sample when analyzed with a flame ionization detector (FID) or a mass spectrometer (GC-MS). The retention time of the peak under specific chromatographic conditions serves as an identifier for the compound. These methods are also scalable for preparative purposes to obtain highly pure material for further analysis and biological testing nih.govresearchgate.net.

Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on bond lengths, bond angles, and torsional angles within the molecule.

This analysis would confirm the planarity of the oxazole ring and determine the exact orientation of the cyclopropyl group relative to the heterocyclic core. Furthermore, crystallographic data reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-stacking, which govern the physical properties of the solid material. As of now, publicly available crystallographic data for this compound is not available.

Advanced Ion Mobility Spectrometry for Gas-Phase Conformations

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), is an advanced technique that provides information about the size, shape, and charge of an ion in the gas phase nih.gov. This method separates ions based on their drift time through a gas-filled cell under the influence of a weak electric field. The drift time is related to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its shape.

For this compound, IMS can be used to study its gas-phase conformation. While experimental data is limited, theoretical CCS values can be predicted. These predictions offer a baseline for the expected gas-phase structure of different ionic adducts of the molecule. For instance, the predicted CCS for the protonated molecule ([M+H]⁺) provides a value that can be compared with experimental results to confirm its gas-phase structure uni.lu.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 110.06004 119.6
[M+Na]⁺ 132.04198 130.2
[M+K]⁺ 148.01592 129.7
[M+NH₄]⁺ 127.08659 136.6

Strategic Applications of 4 Cyclopropyl 1,3 Oxazole in Contemporary Chemical Synthesis

Role as Versatile Synthetic Intermediates in Organic Transformations

The 1,3-oxazole core is a well-established five-membered heterocyclic motif that serves as a valuable building block in the synthesis of a wide array of more complex molecules, including natural products and pharmaceuticals. chemmethod.comchemmethod.com The presence of both nitrogen and oxygen heteroatoms, along with multiple sites for substitution, imparts a rich and varied reactivity to the oxazole (B20620) ring. thepharmajournal.compharmaguideline.com The introduction of a cyclopropyl (B3062369) group at the 4-position of the oxazole ring introduces specific steric and electronic features that can be strategically exploited in organic transformations.

The synthesis of the 4-cyclopropyl-1,3-oxazole scaffold itself can be accomplished through various established methods for oxazole formation, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, utilizing cyclopropyl-functionalized starting materials. organic-chemistry.orgnih.gov Once formed, this compound can participate in a range of organic reactions. The oxazole ring can act as a diene in Diels-Alder reactions, providing a pathway to substituted pyridines after a subsequent loss of water. pharmaguideline.com Furthermore, the positions on the oxazole ring exhibit differential reactivity towards electrophilic and nucleophilic attack, allowing for selective functionalization. youtube.com

The cyclopropyl group, known for its ability to stabilize adjacent positive charges and participate in unique rearrangements, can influence the regioselectivity and stereoselectivity of reactions involving the oxazole ring. While specific, extensively documented examples of this compound as a versatile intermediate in multi-step total synthesis are not abundant in the literature, its potential is inferred from the well-established reactivity of both the oxazole and cyclopropyl moieties. For instance, derivatives of this compound have been synthesized as part of libraries for biological screening, underscoring its accessibility and utility as a core structure. nih.gov

Contributions to Ligand Design in Catalysis

The nitrogen atom of the 1,3-oxazole ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property has been exploited in the design of ligands for transition metal catalysis. The incorporation of a cyclopropyl group at the 4-position can modulate the electronic properties of the oxazole ring, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

While research specifically detailing this compound as a ligand is limited, studies on related oxazole-containing ligands provide a strong basis for its potential. For example, vanadium complexes bearing methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The substitution pattern on the oxazole ring was found to have a considerable impact on the performance of the copolymerization reaction and the microstructure of the resulting polymers. mdpi.com This suggests that the unique steric and electronic profile of the cyclopropyl group in this compound could likewise impart novel catalytic properties.

The field of metalloradical catalysis has also highlighted the utility of oxazole synthesis in broader catalytic contexts. researchgate.net The design of ligands that can cooperate with a metal center is a key strategy in modern catalysis, and the combination of the rigid, electron-donating cyclopropyl group with the coordinating oxazole nitrogen presents an intriguing platform for the development of new catalysts.

Exploration in Advanced Materials Science

Organic molecules with tailored electronic and photophysical properties are at the forefront of research in advanced materials science, with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. Oxazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, which can be tuned by altering the substitution pattern on the ring. researchgate.net

The incorporation of a cyclopropyl group into a π-conjugated system can influence its electronic structure and, consequently, its absorption and emission properties. While specific studies on the material properties of this compound are not yet prevalent, the known characteristics of related compounds are promising. For instance, various oxazole derivatives have been investigated as electron-accepting units in fluorescent dyes, demonstrating solvatochromism and intramolecular charge transfer (ICT) properties. nih.gov The unique electronic nature of the cyclopropyl group could potentially enhance these properties, leading to the development of novel fluorophores.

Furthermore, the general class of oxadiazole derivatives, which share structural similarities with oxazoles, have been noted for their valuable optical properties and their application in conducting systems. researchgate.net This suggests that this compound and its derivatives could be promising candidates for investigation in the field of organic electronic materials.

Use in Chemical Biology as Research Probes for Target Engagement

The 1,3-oxazole motif is a common feature in a variety of biologically active natural products and synthetic molecules. mdpi.comnih.gov The incorporation of a cyclopropyl ring into potential drug candidates has been shown to be a fruitful strategy, often leading to improved metabolic stability, lipophilicity, and bioavailability. nih.gov This combination of a biologically relevant heterocycle and a property-modulating substituent makes this compound derivatives attractive for use as research probes in chemical biology.

A significant example of this application is in the development of novel anticancer agents. A series of 1,3-oxazole sulfonamides featuring a cyclopropyl ring were synthesized and evaluated for their ability to inhibit cancer cell growth. nih.gov These compounds were screened against the NCI-60 human tumor cell lines, with many exhibiting promising inhibitory properties, particularly against leukemia cell lines. nih.gov

Detailed research findings from this study are presented in the table below, highlighting the growth inhibitory effects of selected this compound derivatives on various cancer cell lines.

CompoundCancer Cell Line PanelMean Growth Inhibition (%)GI50 Value Range
para-methyl sulfonamide 20NCI-60Good overall inhibitionNot specified
3,4-dimethyl sulfonamide 33NCI-60Better than compound 20Not specified
2-naphthylsulfonamide 17NCI-60HighSubmicromolar to nanomolar
1-naphthylsulfonamide 58NCI-60Similar to compound 17Submicromolar to nanomolar

These findings demonstrate the utility of the this compound scaffold in generating potent and selective biological probes. The ability of these compounds to inhibit tubulin polymerization was also investigated, providing a mechanistic basis for their anticancer activity and showcasing their value in target engagement studies. nih.gov The low cytotoxicity observed for the most potent compounds further enhances their potential as therapeutic leads. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-cyclopropyl-1,3-oxazole derivatives, and how can their purity be ensured?

  • Methodology : The synthesis typically involves cyclization reactions of N-acyl-α-amino acids or their derivatives. For example, Robinson-Gabriel synthesis using ketones or acyl chlorides under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) yields oxazole derivatives. Post-synthesis purification employs recrystallization (water-ethanol mixtures) and reversed-phase HPLC (RP-HPLC) to verify purity (>95%) . Elemental analysis and spectroscopic techniques (UV-Vis, FT-IR) confirm structural integrity .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

  • Methodology :

  • UV-Vis : Identifies π→π* and n→π* transitions (e.g., λmax at ~203–340 nm) .
  • FT-IR : Detects functional groups (e.g., C=O at ~1595 cm⁻¹, sulfonyl S=O at ~1326 cm⁻¹) .
  • NMR : 1H NMR confirms substituent environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; aromatic protons at δ 7.2–8.1 ppm). 13C NMR assigns carbonyl (C=O) and oxazole ring carbons .
  • Mass Spectrometry : LC-ESI-MS/MS or GC-EI-MS validates molecular weight and fragmentation patterns .

Q. What experimental strategies are used to resolve contradictions in biological activity data for structurally similar oxazole derivatives?

  • Methodology :

  • Standardized Assays : Use consistent bioassays (e.g., Daphnia magna cytotoxicity tests) to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-chlorophenylsulfonyl vs. benzyl groups) on activity .
  • Statistical Validation : Apply ANOVA or dose-response curve analysis to confirm significance of activity differences .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivative preparation?

  • Methodology : Microwave irradiation reduces reaction times (e.g., from 18 hours to <1 hour) and enhances yields by promoting uniform heating. For example, cyclization of N-acyl-α-amino acid derivatives with substituted aldehydes under microwave conditions (100–150°C, 300 W) achieves >90% yield. Reaction progress is monitored via TLC or in-situ FT-IR .

Q. What computational approaches are used to predict the binding affinity of this compound derivatives to biological targets?

  • Methodology :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., ASK1 or COX-2) to prioritize derivatives for synthesis .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and key residue interactions (e.g., hydrogen bonds with catalytic sites) .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
  • Refinement : SHELXL refines structures by minimizing R1 values (<5%) and validating geometry (e.g., cyclopropyl ring puckering) against Cambridge Structural Database entries .

Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?

  • Methodology :

  • Intermediate Stabilization : Protect reactive groups (e.g., sulfonyl chlorides) with trimethylsilyl agents.
  • Catalytic Optimization : Use Pd/C or CuI to accelerate cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Workflow Integration : Employ flow chemistry for hazardous steps (e.g., thionyl chloride reactions) to improve safety and reproducibility .

Q. How are impurities in this compound-containing pharmaceuticals identified and quantified?

  • Methodology :

  • Preparative Chromatography : Isolate impurities (>95% purity) using gradient elution (C18 columns, acetonitrile/water) .
  • Spectroscopic Profiling : Compare impurity NMR/IR data with reference standards (e.g., Efavirenz carbamate impurity) .
  • LC-MS Quantification : Use calibration curves (R² >0.99) to determine impurity levels in API batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.